N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
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Overview
Description
N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a dimethyl-propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 5-methoxy-2-pyridinecarboxylic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a hydroxypyridine derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).
Major Products:
Oxidation: Hydroxypyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (5-Methoxy-pyridin-2-yl)-methanol
- 2-(5-Methoxy-pyridin-2-yl)-phenylamine
- (5-Methoxy-pyridin-2-yl)-methyl-amine
Comparison: N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is unique due to the presence of the dimethyl-propionamide moiety, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-(5-methoxypyridin-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-9-6-5-8(15-4)7-12-9/h5-7H,1-4H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRXJINVGXNXFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640088 |
Source
|
Record name | N-(5-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898561-68-7 |
Source
|
Record name | N-(5-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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